Mebutamat

Übersicht

Beschreibung

Mebutamat ist eine Verbindung aus der Klasse der Carbamate, die für ihre anxiolytischen und sedativen Eigenschaften bekannt ist. Sie wird hauptsächlich wegen ihrer beruhigenden Wirkung eingesetzt und hat blutdrucksenkende Eigenschaften. This compound ist weniger potent als Barbiturate wie Sekobarbital, aber dennoch wirksam bei der Reduzierung von Angstzuständen und der Induktion von Sedierung .

Wissenschaftliche Forschungsanwendungen

Mebutamate has several scientific research applications:

Chemistry: It is used as a reference compound in studies involving carbamate chemistry.

Biology: Mebutamate is studied for its effects on the central nervous system and its potential use in treating anxiety and hypertension.

Medicine: It is used in clinical research to understand its pharmacokinetics and pharmacodynamics.

Industry: Mebutamate is used in the development of new anxiolytic and sedative drugs.

Wirkmechanismus

Target of Action

Mebutamate, also known as Mebutamat, primarily targets the GABA A receptor in the central nervous system . This receptor plays a crucial role in inhibitory neurotransmission, which helps to reduce neuronal excitability throughout the nervous system .

Mode of Action

Mebutamate acts via allosteric agonism of the GABA A receptor at the β-subreceptor . This is similar to the action of barbiturates. Allosteric agonism refers to the enhancement of the receptor’s response to its neurotransmitter (in this case, GABA) through the binding of the agonist (Mebutamate) to a site different from the neurotransmitter’s binding site .

Biochemical Pathways

The primary biochemical pathway affected by Mebutamate is the GABAergic pathway . By enhancing the response of the GABA A receptor, Mebutamate increases the inhibitory effects of GABA neurotransmission. This leads to a decrease in neuronal excitability and results in the drug’s anxiolytic, sedative, and antihypertensive effects .

Pharmacokinetics

It is known that mebutamate is rapidly absorbed into the bloodstream after oral administration, reaching peak concentration between the first and second hours .

Result of Action

The molecular and cellular effects of Mebutamate’s action primarily involve the reduction of neuronal excitability. This is achieved through the enhancement of inhibitory GABA neurotransmission. The overall effects of Mebutamate include anxiolysis (reduction of anxiety), sedation, and antihypertension (lowering of blood pressure) .

Biochemische Analyse

Biochemical Properties

Mebutamate is one of many GABAergic drugs which act via allosteric agonism of the GABA A receptor at the β-subreceptor similar to barbiturates . In contrast, benzodiazepines act at the α-subreceptor . As such, carbamates and barbiturates, including Mebutamate, possess analgesic properties while the benzodiazepine class of drugs are strictly psychoactive .

Cellular Effects

Mebutamate, due to its GABAergic activity, can influence various types of cells and cellular processes. It can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Mebutamate involves its action on the GABA A receptor at the β-subreceptor . It acts via allosteric agonism, similar to barbiturates . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Vorbereitungsmethoden

Mebutamat kann durch einen Prozess synthetisiert werden, der die Reaktion von 2-Methyl-2-sec-Butyl-1,3-propandiol mit Phosgen umfasst, gefolgt von der Behandlung mit Ammoniak zur Bildung des Dicarbamats. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und die Verwendung von Lösungsmitteln, um die Reaktion zu erleichtern . Industrielle Produktionsmethoden können geringfügig variieren, folgen aber im Allgemeinen ähnlichen Synthesewegen, um die Reinheit und den Ertrag der Verbindung zu gewährleisten.

Analyse Chemischer Reaktionen

Mebutamat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um hydroxylierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in einfachere Carbamate umwandeln.

Substitution: Substitutionsreaktionen können an den Carbamategruppen auftreten und zur Bildung verschiedener Derivate führen. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid.

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Referenzverbindung in Studien verwendet, die sich mit der Carbamatch Chemie befassen.

Biologie: this compound wird hinsichtlich seiner Auswirkungen auf das zentrale Nervensystem und seiner möglichen Anwendung bei der Behandlung von Angstzuständen und Bluthochdruck untersucht.

Medizin: Es wird in klinischen Studien eingesetzt, um seine Pharmakokinetik und Pharmakodynamik zu verstehen.

Industrie: This compound wird bei der Entwicklung neuer anxiolytischer und sedativer Medikamente eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es als allosterischer Agonist des Gamma-Aminobuttersäure (GABA) A-Rezeptors am Beta-Subrezeptor wirkt. Diese Wirkung verstärkt die inhibitorischen Wirkungen von GABA, was zu einer reduzierten neuronalen Erregbarkeit und einer beruhigenden Wirkung führt. Im Gegensatz zu Benzodiazepinen, die am Alpha-Subrezeptor wirken, besitzen this compound und andere Carbamate neben ihren sedativen Wirkungen auch analgetische Eigenschaften .

Vergleich Mit ähnlichen Verbindungen

Mebutamat ähnelt anderen Carbamaten wie:

- Meprobamat

- Carisoprodol

- Felbamat

- Tybamat Diese Verbindungen teilen ähnliche Wirkmechanismen und pharmakologische Eigenschaften, unterscheiden sich aber in ihrer Potenz und ihren spezifischen klinischen Anwendungen. This compound ist einzigartig in seiner Kombination aus anxiolytischen, sedativen und blutdrucksenkenden Wirkungen, was es zu einer vielseitigen Verbindung sowohl in der Forschung als auch in klinischen Umgebungen macht .

Eigenschaften

IUPAC Name |

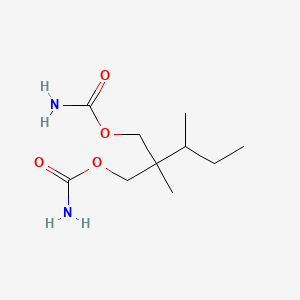

[2-(carbamoyloxymethyl)-2,3-dimethylpentyl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c1-4-7(2)10(3,5-15-8(11)13)6-16-9(12)14/h7H,4-6H2,1-3H3,(H2,11,13)(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEROTMJVBFSIMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)(COC(=O)N)COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023239 | |

| Record name | Mebutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64-55-1 | |

| Record name | Mebutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mebutamate [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mebutamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06797 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mebutamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mebutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mebutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEBUTAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H8F175RER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

77-79 | |

| Record name | Mebutamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06797 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of mebutamate?

A1: Mebutamate primarily acts as a centrally acting antihypertensive agent. It lowers blood pressure by directly affecting the brain stem vasomotor centers. []

Q2: How does mebutamate differ from other hypotensive agents in its mechanism?

A2: Unlike many other antihypertensive drugs, mebutamate does not appear to exert its effect by blocking autonomic ganglia or modifying responses to epinephrine, acetylcholine, or serotonin. []

Q3: Does mebutamate affect cardiac output while lowering blood pressure?

A3: Studies suggest that mebutamate lowers blood pressure without significantly affecting cardiac output. []

Q4: Does mebutamate have any effect on peripheral blood vessels?

A4: While mebutamate's primary action is central, studies have shown it can directly increase blood flow in peripheral arteries, contributing to its hypotensive effect. []

Q5: Does mebutamate possess any local anesthetic properties?

A6: Studies comparing mebutamate to lidocaine showed that mebutamate does not possess local anesthetic properties. While lidocaine caused limb paralysis and sensory loss when infiltrated into the sciatic nerve, mebutamate did not produce these effects. []

Q6: How is mebutamate metabolized in the human body?

A7: Following absorption, mebutamate is metabolized into at least three identifiable urinary end-products: a small amount of unchanged drug, a hydroxylated derivative (2-methyl-2-(β-hydroxy-α-methylpropyl)-1,3-propanediol dicarbamate) representing the primary metabolite, and a glucuronide conjugate. []

Q7: How quickly is mebutamate absorbed after oral administration?

A8: Mebutamate is rapidly absorbed into the bloodstream, achieving peak concentrations between one and two hours post-administration. []

Q8: In which patient population was mebutamate investigated for its antihypertensive properties?

A9: Mebutamate was studied for its potential to treat hypertension in various patient groups, including those with mild to moderate essential hypertension [], geriatric patients with refractory hypertension [], and even mental health patients experiencing hypertension. []

Q9: Was mebutamate found to be effective as an antihypertensive agent in clinical trials?

A10: Clinical trials yielded mixed results regarding the antihypertensive efficacy of mebutamate. Some studies reported a reduction in blood pressure in patients with mild or moderate diastolic hypertension [], while others found it ineffective or no more effective than placebo. [, , ]

Q10: Were there any observed effects of mebutamate on the electroencephalographic (EEG) sleep profile?

A11: In a study involving healthy, non-insomniac males, mebutamate (600mg) was found to significantly alter the EEG sleep profile, notably suppressing REM sleep without causing rebound. It also led to increased stages 2 and 4 sleep patterns. []

Q11: Did mebutamate demonstrate any hypnotic properties in clinical evaluations?

A12: Clinical trials investigated the hypnotic efficacy of mebutamate, primarily in geriatric populations experiencing insomnia. Results suggested a potential hypnotic effect comparable to secobarbital at certain doses. []

Q12: What were the commonly reported side effects associated with mebutamate administration?

A13: Drowsiness was a frequently reported side effect of mebutamate, often leading to difficulty in reaching maximum recommended doses during clinical trials. [, , ]

Q13: How does the structure of mebutamate compare to that of meprobamate, and what are the implications for their activities?

A14: Mebutamate and meprobamate share a similar propanediol dicarbamate core structure. The key difference lies in the alkyl substituent at the 2-position of the propanediol backbone. Mebutamate has a sec-butyl group, while meprobamate has an n-propyl group. This seemingly minor structural variation results in significant differences in their pharmacological profiles. [, , ]

Q14: What analytical techniques have been employed to quantify mebutamate levels in biological samples?

A15: Gas chromatography (GC) has been widely used for the determination of mebutamate in plasma and urine samples. [, ]

Q15: Were there any alternative methods explored for enhancing the dissolution rate of mebutamate?

A16: Microcrystallization techniques, particularly the solvent-change method, were investigated to enhance the dissolution rate of mebutamate. These methods aimed to produce microcrystals with smaller particle sizes, potentially leading to improved bioavailability. []

Q16: Were there any studies on the potential interaction of mebutamate with drug-metabolizing enzymes?

A17: While the provided research doesn't directly address drug-metabolizing enzyme interactions, one study compared the potency of mebutamate and other dicarbamate drugs to phenobarbital in inducing hepatic cytochrome P450 in rats. The findings suggested these dicarbamates were significantly weaker inducers than phenobarbital. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.